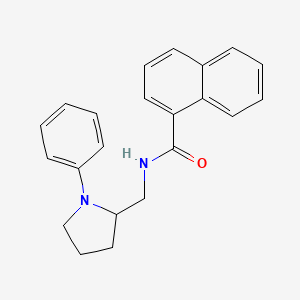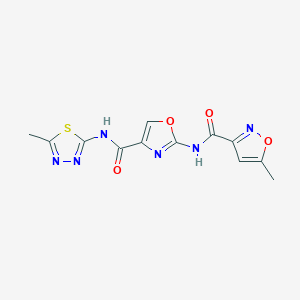
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3,4-dihydroquinolin-1(2H)-yl with potential pharmacological properties. It is structurally related to various acetamide derivatives that have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, compounds with a 3,4-dihydroquinazolin-4-one core have been shown to exhibit significant analgesic and anti-inflammatory activities, with some derivatives demonstrating activity comparable to standard drugs like pentazocine and aspirin .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic precursors such as anthranilic acid and aryl isothiocyanates. For example, a four-step synthesis process has been used to create derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides with total yields ranging from 29 to 31% . Another related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and elemental analysis. These methods provide detailed information about the functional groups, the molecular framework, and the purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the dihydroquinolinyl moiety and the acetamide group. The thiazolidinone derivatives, for example, have been synthesized through cyclocondensation reactions, which involve the formation of a ring system by reacting a bifunctional compound with a nucleophile . The presence of the acetamide group also allows for further functionalization and the potential for a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. The anti-inflammatory activity of some derivatives has been evaluated using both in vitro and in vivo models, and their toxicity has been assessed through ulcerogenic toxicity studies, indicating their safety profile at certain dosages . Additionally, molecular docking studies have been performed to assess the binding affinity of these compounds to human serum albumin (HSA), which is important for understanding their pharmacokinetics and dynamics .
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Spectroscopy
Research includes detailed structural and vibrational studies using both experimental and theoretical approaches. For example, a study on a related compound employed FT-IR and FT-Raman spectroscopy alongside DFT calculations to explore molecular structure, electrostatic potential, and nonlinear optical properties. This type of research provides insights into the electronic and geometrical properties of the compounds, which are essential for understanding their reactivity and potential applications in materials science (El-Azab et al., 2016).
Synthesis and Bioactivity Evaluation
Various studies have focused on synthesizing novel derivatives of similar compounds and evaluating their biological activities. For instance, novel derivatives have been synthesized to investigate their analgesic, anti-inflammatory, and antimicrobial activities. This type of research often involves multi-step synthetic processes and evaluates the resultant compounds against several biological targets to discover potential therapeutic applications (Alagarsamy et al., 2015).
Molecular Docking and Antitumor Activities
Molecular docking studies have been conducted to predict the interaction of these compounds with biological targets, such as BRCA2 complexes, and to explore their potential as inhibitors. Such studies are crucial for drug discovery, providing a computational approach to identifying promising compounds for further experimental validation. The docking results, coupled with biological assays, offer a comprehensive understanding of the compounds' mechanisms of action against specific diseases (El-Azab et al., 2016).
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(24-22-23-18(13-29-22)16-7-2-1-3-8-16)14-28-15-21(27)25-12-6-10-17-9-4-5-11-19(17)25/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHHJXZSYWRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B2545372.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2545375.png)
![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)


![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)